Bicyclo[4.2.0]oct-2-en-7-one
Overview
Description
Bicyclo[420]oct-2-en-7-one is an organic compound characterized by its unique bicyclic structure, which includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-2-en-7-one can be synthesized through several methods. One common approach involves the enzymatic resolution of bicyclo[4.2.0]oct-2-en-7-ol, followed by further chemical transformations . Another method includes the use of a rhodium (I) complex as a catalyst to facilitate the head-to-tail homocoupling of terminal aryl alkynes, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalytic systems, such as rhodium-based catalysts, allows for efficient synthesis under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-2-en-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[4.2.0]oct-2-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]oct-2-en-7-one involves its ability to undergo various chemical transformations due to the strained nature of its bicyclic structure. The compound can participate in ring-opening reactions, which are facilitated by the presence of the ketone group. These reactions often proceed through a disrotatory ring-opening mechanism, leading to the formation of more stable products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]oct-7-ene: Similar in structure but lacks the ketone functional group.
Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-: Another related compound with a different substitution pattern.
Uniqueness
Bicyclo[4.2.0]oct-2-en-7-one is unique due to the presence of the ketone group, which imparts distinct reactivity and chemical properties. This functional group allows for a wider range of chemical transformations compared to its analogs, making it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
bicyclo[4.2.0]oct-2-en-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZCTYQZFXPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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